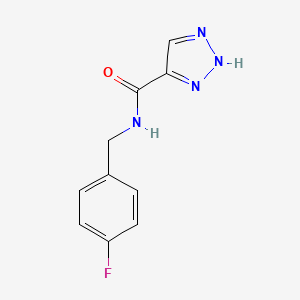

N-(4-氟苄基)-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a fluorinated compound . Fluorinated compounds are often used in pharmaceuticals and agrochemicals because the placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .

Synthesis Analysis

While specific synthesis information for “N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” was not found, a related compound, “N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)”, has been synthesized using automated methods . The synthesis involved the use of a commercial synthesis module and resulted in a decay-corrected yield of 42% in 57 minutes .

科学研究应用

19F 核磁共振 (NMR) 光谱

19F NMR 在含氟化合物的分析组合中增添了一个新维度。 19F NMR 中更宽的化学位移范围有助于区分单个含氟官能团,而 19F-19F 和 1H-19F 偶合的往往很大的可变幅度提供了对结构效应的额外见解 .

水解和光解动力学

该化合物已被研究其在水中的水解和光解动力学。 该化合物的降解遵循一级动力学,pH 值和温度的升高可以大大加速降解 .

降解产物的鉴定

该化合物的降解产物采用超高效液相色谱与轨道阱高分辨率质谱联用技术鉴定 .

抗菌活性

该化合物已被研究其抗菌活性。 低分子量化合物中氟的存在通过改变 C-Cl 键中碳的亲电性影响其生物活性 .

抗病毒活性

吲哚衍生物,包括与该化合物相似的化合物,已被研究其对广泛的核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒的抗病毒活性 .

抗 HIV 活性

吲哚衍生物也已被研究其抗 HIV 活性。 某些化合物已显示出对急性感染细胞中 HIV-1 和 HIV-2 株复制的抑制活性 .

作用机制

Target of Action

The primary target of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the function of the enzyme, potentially influencing the formation of myelin sheaths .

Biochemical Pathways

Given its target, it is likely that it influences pathways related to the formation and maintenance of myelin sheaths .

Result of Action

Given its target, it is plausible that it may influence the formation and maintenance of myelin sheaths .

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCLWOVGYGRVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NNN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)

![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)

![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)

![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)